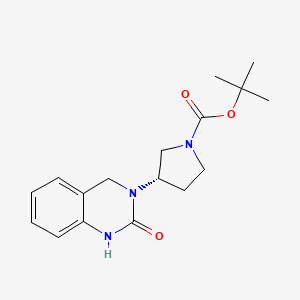

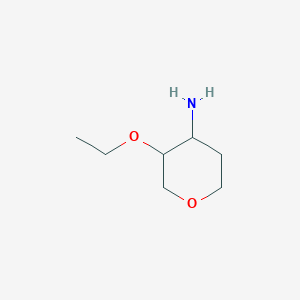

(2r)-2-Amino-2-(6-chloro(3-pyridyl))ethan-1-ol hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Catalytic Applications

- Ruthenium(II) complexes containing (2r)-2-amino-2-(6-chloro(3-pyridyl))ethan-1-ol HCl derivatives are used in catalytic asymmetric transfer hydrogenation reactions. These complexes show high activity and selectivity in catalyzing the hydrogenation process, demonstrating their utility in organic synthesis and pharmaceutical industries (Yang et al., 1997).

Crystallographic Studies

- The compound has been studied for its crystal structure, particularly in relation to its interactions with other molecules. This type of research provides valuable insights into molecular conformations and interactions, which are critical in fields like materials science and drug design (Shen et al., 2010).

Synthesis of Optically Active Compounds

- The compound is utilized in the preparation of optically active substances, which are important in the development of pharmaceuticals and chiral materials. The research in this area focuses on methods of achieving high optical purity, crucial for the efficacy and safety of pharmaceuticals (Shiraiwa et al., 2006).

Development of Peptide Bonds

- The compound is involved in the synthesis of N alpha-protected amino acid 6-chloro-2-pyridyl esters. These esters are significant in peptide bond formation, which is a fundamental process in biochemistry and drug development (Tsuboi & Okada, 1989).

Pharmaceutical Analysis

- High-performance liquid chromatographic analysis of novel aminoalkylpyridine anticonvulsants, which include derivatives of this compound, highlights its importance in the pharmaceutical analysis and quality control of new drugs (Lin et al., 1998).

Metallurgical Research

- Research into copper(II) complexes of polypyridine ligands featuring this compound shows its relevance in metallurgy and coordination chemistry. These studies contribute to the understanding of metal-ligand interactions and the development of new materials (Itoh et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c8-7-2-1-5(3-10-7)6(9)4-11;/h1-3,6,11H,4,9H2;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOARNGHMWBQRB-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(CO)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1[C@H](CO)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

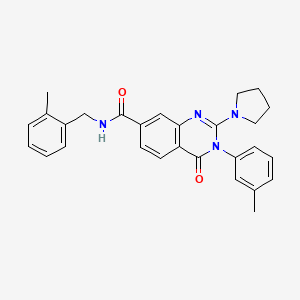

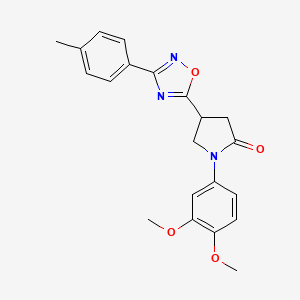

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2453373.png)

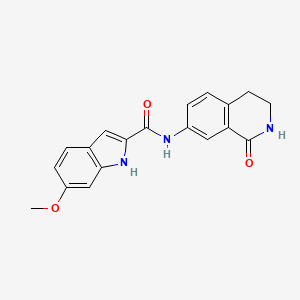

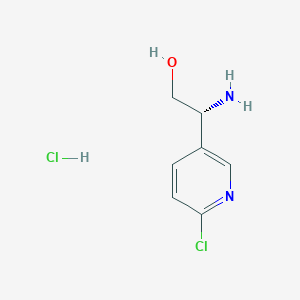

![8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2453374.png)

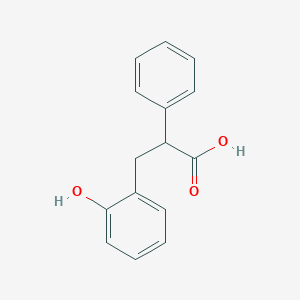

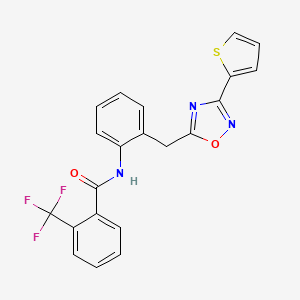

![2,2'-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline]](/img/structure/B2453376.png)